Sodium 2-((4-(diethylamino)phenyl)azo)benzoate
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Overview
Description
Sodium 2-((4-(diethylamino)phenyl)azo)benzoate is an organic compound that belongs to the class of azo compounds. It is characterized by the presence of an azo group (-N=N-) linking two aromatic rings. This compound is often used in various scientific and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sodium 2-((4-(diethylamino)phenyl)azo)benzoate typically involves the diazotization of 4-(diethylamino)aniline followed by coupling with benzoic acid. The reaction conditions generally include acidic environments and controlled temperatures to ensure the stability of the diazonium salt formed during the process.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent reaction conditions. The use of automated systems ensures precise control over temperature, pH, and reactant concentrations, leading to high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Sodium 2-((4-(diethylamino)phenyl)azo)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions typically break the azo bond, leading to the formation of amines.
Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under various conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Products may include nitro compounds and carboxylic acids.
Reduction: The primary products are aromatic amines.
Substitution: Depending on the substituent introduced, products can range from halogenated aromatics to nitro and sulfonated derivatives.
Scientific Research Applications
Sodium 2-((4-(diethylamino)phenyl)azo)benzoate has a wide range of applications in scientific research:
Chemistry: It is used as a dye and indicator in various chemical reactions due to its color-changing properties.
Biology: The compound is employed in staining techniques for microscopy to visualize cellular components.
Medicine: Research explores its potential use in drug delivery systems and as a diagnostic agent.
Industry: It is used in the manufacturing of dyes, pigments, and as a pH indicator in various industrial processes.
Mechanism of Action
The mechanism of action of Sodium 2-((4-(diethylamino)phenyl)azo)benzoate involves its interaction with molecular targets through the azo group. The compound can undergo reversible changes in its structure upon exposure to different pH levels, making it useful as an indicator. In biological systems, it may interact with cellular components, leading to changes in color that can be used for diagnostic purposes.
Comparison with Similar Compounds
Similar Compounds
- Sodium 2-((4-(dimethylamino)phenyl)azo)benzoate
- Sodium 2-((4-(methylamino)phenyl)azo)benzoate
- Sodium 2-((4-(ethylamino)phenyl)azo)benzoate
Uniqueness
Sodium 2-((4-(diethylamino)phenyl)azo)benzoate is unique due to the presence of the diethylamino group, which imparts distinct chemical properties such as increased solubility and stability. This makes it particularly useful in applications where these properties are advantageous, such as in dye manufacturing and as a pH indicator.
Properties
CAS No. |
82065-82-5 |
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Molecular Formula |
C17H18N3NaO2 |
Molecular Weight |
319.33 g/mol |
IUPAC Name |
sodium;2-[[4-(diethylamino)phenyl]diazenyl]benzoate |
InChI |
InChI=1S/C17H19N3O2.Na/c1-3-20(4-2)14-11-9-13(10-12-14)18-19-16-8-6-5-7-15(16)17(21)22;/h5-12H,3-4H2,1-2H3,(H,21,22);/q;+1/p-1 |
InChI Key |
YXMJFRIGFACAPU-UHFFFAOYSA-M |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)N=NC2=CC=CC=C2C(=O)[O-].[Na+] |
Origin of Product |
United States |
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